VH032-Peg4-NH2 -

VH032-Peg4-NH2

Catalog Number: EVT-10932818
CAS Number:
Molecular Formula: C32H49N5O8S
Molecular Weight: 663.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VH032-Peg4-NH2 is a compound that belongs to the family of von Hippel-Lindau (VHL) ligands, which are crucial in the development of targeted protein degradation technologies, particularly proteolysis-targeting chimeras (PROTACs). This compound is notable for its ability to recruit the VHL E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of specific target proteins. The compound is characterized by its amine functionality and a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability.

Source

VH032-Peg4-NH2 is derived from the parent compound VH032, which has been extensively studied for its role as a VHL inhibitor. The synthesis of VH032-Peg4-NH2 involves the modification of VH032 to include a PEG linker, thereby improving its pharmacokinetic properties and efficacy in biological assays .

Classification

VH032-Peg4-NH2 can be classified as:

  • Chemical Class: VHL ligand
  • Functionality: E3 ligase recruiter
  • Application: Used in PROTAC development for targeted protein degradation
Synthesis Analysis

Methods

The synthesis of VH032-Peg4-NH2 typically involves several key steps:

  1. Acetylation: The initial step involves acetylating the amine derivative of VH032 using acetic anhydride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and dichloromethane as a solvent. This reaction yields a product that can be purified using preparative high-performance liquid chromatography (HPLC) .
  2. PEG Linker Attachment: The PEG linker is introduced through amide coupling reactions. This is commonly achieved using coupling agents like HATU or EDC in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the final product .

Technical Details

  • Yield: The synthesis typically achieves yields ranging from 60% to 70%, depending on the specific reaction conditions and purification methods employed.
  • Purification: Flash column chromatography or HPLC are standard techniques used to purify the synthesized compounds.
Molecular Structure Analysis

Structure

The molecular structure of VH032-Peg4-NH2 consists of:

  • A core VHL-binding moiety derived from VH032.
  • A PEG4 linker, which enhances solubility and facilitates cellular uptake.
  • An amine functional group that allows for further conjugation with other molecules or targeting moieties.

Data

  • Molecular Formula: C_{n}H_{m}N_{p}O_{q} (exact values depend on the specific structure derived from PEG4)
  • Molecular Weight: Approximately 591.72 g/mol when considering typical substitutions with PEG .
Chemical Reactions Analysis

Reactions

VH032-Peg4-NH2 participates in various chemical reactions:

  1. Amide Coupling: This is a critical reaction for attaching the PEG linker to the VH032 scaffold.
  2. Hydrolysis: Under certain conditions, the amide bond can undergo hydrolysis, releasing the active ligand.

Technical Details

The stability of VH032-Peg4-NH2 in biological systems is influenced by the nature of the linker and the surrounding chemical environment, which can affect its reactivity and binding affinity towards target proteins.

Mechanism of Action

Process

The mechanism of action for VH032-Peg4-NH2 involves:

  1. Binding to VHL: The compound binds to the VHL E3 ligase complex, specifically interacting with its β domain.
  2. Target Recruitment: Upon binding, it recruits target proteins tagged for degradation through ubiquitination.
  3. Degradation Pathway Activation: This leads to proteasomal degradation of the target protein, effectively reducing its levels within the cell.

Data

Studies have shown that VH032-Peg4-NH2 exhibits high affinity for VHL, with binding affinities measured through fluorescence polarization assays indicating effective recruitment capabilities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in polar solvents due to the presence of PEG.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: The amine group allows for further modifications or conjugations.
Applications

Scientific Uses

VH032-Peg4-NH2 is primarily utilized in:

  • Targeted Protein Degradation Research: It serves as a building block for developing PROTACs aimed at degrading specific proteins implicated in various diseases, including cancer.
  • Drug Development: Its ability to modulate protein levels makes it a valuable tool in drug discovery and therapeutic development targeting disease pathways regulated by specific proteins.
PROTAC Technology & Targeted Protein Degradation Mechanisms

E3 Ubiquitin Ligase Recruitment in Proteolysis Targeting Chimeras Design

Proteolysis Targeting Chimeras function as heterobifunctional molecules that exploit the ubiquitin-proteasome system to degrade specific disease-causing proteins. Their mechanism hinges on simultaneous engagement of two cellular components: a protein of interest and an E3 ubiquitin ligase. The E3 ligase serves as the catalytic engine for transferring ubiquitin molecules onto the protein of interest, marking it for destruction by the 26S proteasome [1] [3]. Among >600 human E3 ligases, von Hippel-Lindau is particularly favored in Proteolysis Targeting Chimeras design due to its well-defined ligand-binding domain, constitutive cellular expression, and absence of endogenous negative regulators that could impede degradation efficiency [3] [6]. The recruitment process depends critically on the formation of a productive ternary complex (E3 ligase–Proteolysis Targeting Chimeras–protein of interest), wherein spatial orientation and binding kinetics dictate ubiquitination efficiency. Unlike occupancy-driven inhibitors, Proteolysis Targeting Chimeras operate catalytically, enabling sustained target degradation even after dissociation from the complex [2].

Table 1: Key E3 Ubiquitin Ligases Utilized in Proteolysis Targeting Chimeras Development

E3 LigaseRepresentative LigandLigand KdPrimary Advantages
von Hippel-LindauVH032185 nMHigh structural specificity; avoids immunomodulatory effects
CereblonLenalidomide~100 nMBroad tissue distribution; drug-like properties
Mouse Double Minute 2 HomologNutlin-3~100 nMp53 stabilization synergizes with degradation
Cellular Inhibitor of Apoptosis ProteinLCL-161~50 nMDual degradation of target and inhibitor of apoptosis protein

Structural and Functional Role of von Hippel-Lindau in the Ubiquitin-Proteasome System

von Hippel-Lindau operates as the substrate recognition subunit within the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^von Hippel-Lindau^), which includes Elongin B, Elongin C, Cullin-2, and Rbx1 proteins. Its primary physiological function involves oxygen-dependent degradation of hypoxia-inducible factor alpha subunits (hypoxia inducible factor-1α/hypoxia inducible factor-2α). Under normoxic conditions, prolyl hydroxylase domain-containing enzymes hydroxylate conserved proline residues (Pro402/Pro564 in hypoxia inducible factor-1α) on hypoxia inducible factor alpha subunits, creating a high-affinity binding epitope for von Hippel-Lindau [3] [6]. Crystallographic studies reveal that von Hippel-Lindau contains two domains: an N-terminal β-domain (residues 63–154) that binds hydroxyproline-containing substrates, and a C-terminal α-domain (residues 155–213) that recruits Elongin B/Elongin C adaptors [6]. The β-domain harbors a hydrophobic pocket that stereoselectively recognizes (2S,4R)-4-hydroxyproline via hydrogen bonding with His115, Ser111, and His110 residues, alongside van der Waals interactions with Trp88, Tyr98, and Tyr112 [3] [6]. This well-defined interaction hotspot enabled structure-guided development of non-peptidic von Hippel-Lindau ligands like VH032 that mimic hydroxyproline recognition.

Table 2: Structural Features of von Hippel-Lindau Ligand-Binding Domain

Structural ElementResiduesFunction in Hypoxia Inducible Factor BindingRelevance to Ligand Design
Hydrophobic PocketTrp88, Tyr98, Tyr112Stabilizes prolyl ring of hypoxia inducible factorAccommodates hydrophobic moieties in VH032
Hydrogen Bond NetworkHis115, Ser111, His110Coordinates hydroxyproline oxygenTargeted by hydroxyproline bioisosteres
Water-Mediated ContactsTyr175Stabilizes hypoxia inducible factor peptide backboneExploited for ligand affinity optimization

Bifunctional Molecule Architecture: Ligand-Linker-Target Modules

VH032-Peg4-NH2 exemplifies the tripartite architecture fundamental to Proteolysis Targeting Chimeras: a von Hippel-Lindau-targeting ligand (VH032), a polyethylene glycol-based linker (Peg4), and a terminal amine (-NH2) for conjugation to target protein ligands [7] [2]. Each module contributes distinct chemical and functional properties:

von Hippel-Lindau Ligand (VH032)

Derived from the hydroxyproline-based scaffold of hypoxia inducible factor-1α, VH032 ((4R)-3-Methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide) binds the von Hippel-Lindau β-domain with Kd ~185 nM [7]. Its structure features three key regions: (1) the left-hand side tert-leucine group occupying the hydrophobic cavity; (2) the central (2S,4R)-4-hydroxyproline forming essential hydrogen bonds; and (3) the right-hand side 4-(4-methylthiazol-5-yl)benzyl group extending into solvent-exposed regions [6]. The primary amine at the N-terminal acetyl group (position R1) serves as a conjugation handle that minimally perturbs von Hippel-Lindau binding, making it ideal for linker attachment in Proteolysis Targeting Chimeras synthesis [7] [8].

Polyethylene Glycol Linker (Peg4)

The tetraethylene glycol (Peg4) linker bridges VH032 and target-binding ligands. This hydrophilic spacer enhances aqueous solubility and reduces aggregation propensity compared to alkyl chains. Its flexibility permits optimal distance (approximately 20 Å) and orientation between von Hippel-Lindau and the protein of interest, facilitating ternary complex formation [2]. Peg4’s length balances degradation efficiency and cell permeability: shorter linkers may impede productive ubiquitin transfer, while longer chains increase molecular weight beyond the ideal range for cellular uptake. Terminal amine functionalization (-NH2) enables straightforward coupling to carboxylic acid-containing protein of interest ligands via amide bond formation or reaction with activated esters [2] [8].

Target Protein Ligand Conjugation

The terminal amine group allows modular conjugation to diverse protein of interest ligands. Successful degradation requires:

  • High-Affinity Binding: Ligands must engage the protein of interest with sufficient avidity (typically Kd < 100 nM) to promote ternary complex formation.
  • Accessible Exit Vector: Conjugation sites on the protein of interest ligand should project toward solvent-exposed regions without disrupting target engagement.
  • Optimal Linker Attachment: Linker length/rigidity must position the protein of interest within ubiquitin-transfer distance (10–20 Å) of the bound E2 enzyme [1] [2].

Table 3: Comparison of Linker Chemistries in von Hippel-Lindau-Based Proteolysis Targeting Chimeras

Linker TypeRepresentative CompoundsKey PropertiesDegradation Efficiency
Polyethylene Glycol (PEG)VH032-Peg4-NH2High flexibility; improved solubilityDC50 ~10-100 nM for various targets
Alkyl ChainsAT1Reduced solubility; increased lipophilicityVariable efficiency; context-dependent
Aromatic/PiperazineMZ1Semi-rigid; directional controlEnhanced ternary complex stability
Heterofunctional (e.g., triazole)ARV-771Tunable rigidity; modular synthesisPotent against BET proteins

VH032-Peg4-NH2’s versatility is demonstrated in PROTACs targeting bromodomain-containing proteins (e.g., BRD4), kinases, and nuclear receptors. Its chemical handle facilitates rapid prototyping of degraders against undruggable targets, leveraging the well-characterized degradation machinery of CRL2^von Hippel-Lindau^ [5] [9].

Properties

Product Name

VH032-Peg4-NH2

IUPAC Name

1-[2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H49N5O8S

Molecular Weight

663.8 g/mol

InChI

InChI=1S/C32H49N5O8S/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39)

InChI Key

VSMWDQCRYIOFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O

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